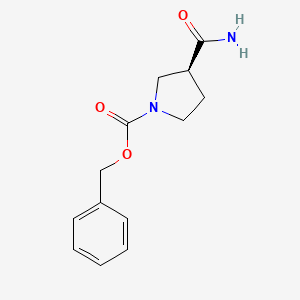

(S)-1-Cbz-3-pyrrolidinecarboxamide

Overview

Description

(S)-1-Cbz-3-pyrrolidinecarboxamide (CAS 573704-57-1) is a chiral pyrrolidine derivative featuring a carbobenzyloxy (Cbz) protective group at the 1-position and a carboxamide moiety at the 3-position. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol . The Cbz group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide chemistry. The stereochemistry at the 3-position (S-configuration) may influence its interactions in chiral environments, such as enzyme binding sites. Safety data indicates hazards H302 (harmful if swallowed) and H317 (may cause allergic skin reaction), necessitating precautions during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cbz-3-pyrrolidinecarboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrolidinones.

Introduction of the Cbz Protecting Group: The carbobenzyloxy group is introduced by reacting the pyrrolidine derivative with benzyl chloroformate in the presence of a base such as sodium hydroxide.

Amidation: The final step involves the formation of the carboxamide group by reacting the Cbz-protected pyrrolidine with an appropriate amine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cbz-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to remove the Cbz protecting group, yielding the free amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the Cbz group.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the free amine.

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development :

-

Organocatalysis :

- The compound has been utilized in organocatalysis, particularly in enantioselective reactions. It serves as an effective catalyst for carbon-carbon bond formation, which is crucial in the synthesis of complex organic molecules . For instance, it has been involved in reactions such as the Mannich reaction and formal aza-Diels-Alder reaction, demonstrating high levels of diastereoselectivity .

Case Study 1: Cancer Treatment

A study demonstrated that derivatives of this compound exhibit inhibitory effects on specific protein kinases associated with cancer progression. These compounds were shown to reduce tumor growth in preclinical models by targeting pathways involved in cell proliferation and survival .

Case Study 2: Metabolic Disorders

Research has indicated that this compound derivatives can modulate metabolic pathways, potentially offering therapeutic benefits for conditions such as diabetes and obesity. The compound's ability to influence insulin signaling pathways was highlighted in a recent study .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (S)-1-Cbz-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of stable complexes with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Below is a structural and functional comparison of (S)-1-Cbz-3-pyrrolidinecarboxamide with analogous pyrrolidine derivatives, based on available evidence:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Functional Groups: The Cbz group in the target compound enhances stability during synthetic steps but requires deprotection (e.g., via hydrogenolysis) for final product isolation. In contrast, analogs like 122536-75-8 lack the Cbz group but feature a free amino group, making them reactive toward electrophiles without additional steps. Carboxamide vs.

Stereochemistry :

- The (S)-configuration at the 3-position distinguishes the target compound from racemic mixtures or enantiomers like 141774-68-7 (R-configuration) . This chirality is critical for applications in asymmetric catalysis or bioactive molecule design.

Safety Profile :

- Only the target compound has explicit hazard classifications (H302, H317) . Analogs like 25070-74-0 (hydrochloride salt) may exhibit distinct toxicity profiles, but insufficient data is available in the provided evidence.

Synthetic Utility :

- The Cbz group in the target compound enables selective amine protection, whereas 42346-68-9 (carboxylic acid derivative) may serve as a precursor for esterification or amidation reactions .

Research Findings and Limitations

- Structural Insights : The Cbz group’s electron-withdrawing nature may reduce nucleophilic susceptibility at the 1-position compared to unprotected amines.

- Gaps in Data: No experimental data on solubility, melting points, or biological activity are provided in the evidence. For example, the carboxamide’s impact on pharmacokinetics relative to esters remains speculative.

- Safety vs. Functionality : While the target compound’s hazards necessitate careful handling, its protective group strategy offers versatility unmatched by analogs like 122536-72-5 .

Biological Activity

(S)-1-Cbz-3-pyrrolidinecarboxamide, with the CAS number 573704-57-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a carbobenzyloxy (Cbz) group. The molecular formula is C12H14N2O2, and it has a molecular weight of approximately 218.25 g/mol. The presence of the Cbz group enhances the lipophilicity of the compound, potentially improving its membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of serine proteases, which play critical roles in physiological processes such as coagulation and inflammation .

- Receptor Modulation : Preliminary studies suggest that this compound may interact with specific receptors, modulating their activity. This modulation can lead to various downstream effects, influencing cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, this compound demonstrated the ability to reduce inflammation markers, indicating its potential use in treating inflammatory diseases .

Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, this compound was tested against various serine proteases. The results indicated that the compound could effectively inhibit these enzymes at low micromolar concentrations, showcasing its potential as a therapeutic agent in conditions where serine proteases are dysregulated .

Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a lead compound for antibiotic development .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-Cbz-3-pyrrolidinecarboxamide, and how can intermediates be characterized?

The synthesis typically involves introducing the carbobenzyloxy (Cbz) protecting group to the pyrrolidine nitrogen, followed by carboxamide formation. Key intermediates like benzyl 3-methoxy-1-pyrrolidinecarboxylate (CAS 130403-95-1) can be synthesized via nucleophilic substitution or esterification . Characterization should include:

- NMR spectroscopy : Confirm regioselectivity of Cbz protection and carboxamide formation.

- HPLC purity analysis : Monitor reaction progress and intermediate stability .

- Mass spectrometry : Verify molecular weight (e.g., molar mass 235.28 g/mol for intermediates) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as decomposition may release toxic fumes .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and light, to prevent degradation .

Q. How can researchers validate the enantiomeric purity of this compound?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane/isopropanol to resolve enantiomers .

- Optical rotation : Compare observed values against literature data for (S)-configured pyrrolidine derivatives (e.g., specific rotation > +20° in chloroform) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or mass spectra often arise from:

- Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) may shift proton signals; confirm assignments via 2D NMR (COSY, HSQC) .

- Tautomerism : Carboxamide groups can exhibit keto-enol tautomerism, altering spectral peaks. Stabilize tautomers via pH control (e.g., acidic buffers) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., deprotected pyrrolidine or oxidized Cbz groups) .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Catalytic asymmetric methods : Employ chiral catalysts like Jacobsen’s Co(III)-salen complexes for pyrrolidine ring formation .

- Dynamic kinetic resolution (DKR) : Combine enzymatic resolution (e.g., lipases) with racemization catalysts to improve yield and ee (>95%) .

- Crystallization-induced diastereomer resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) to separate enantiomers .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric hindrance : The Cbz group at N1 shields the pyrrolidine ring, reducing accessibility for electrophiles at C3. Use bulky ligands (e.g., XPhos) to enhance coupling efficiency in Suzuki-Miyaura reactions .

- Electronic effects : The electron-withdrawing carboxamide at C3 deactivates the ring, requiring stronger bases (e.g., Cs₂CO₃) for nucleophilic substitutions .

Q. Data Contradiction and Reproducibility

Q. How should researchers address variability in biological activity data for this compound analogs?

- Dose-response standardization : Normalize activity assays to account for batch-to-batch purity differences (e.g., ≥98% purity via HPLC) .

- Control for metabolic instability : Pre-treat compounds with liver microsomes to identify rapid degradation pathways that skew IC₅₀ values .

- Statistical rigor : Apply ANOVA or mixed-effects models to differentiate true activity from experimental noise .

Q. What methodologies reconcile discrepancies in stability studies of this compound under varying pH conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at different storage temperatures and validate with accelerated stability testing .

Q. Experimental Design Considerations

Q. How can researchers design robust SAR studies for this compound-based inhibitors?

- Scaffold diversification : Synthesize analogs with modifications at C3 (e.g., ester vs. carboxamide) and N1 (e.g., Cbz vs. Boc protection) to map pharmacophore requirements .

- Binding assays : Combine surface plasmon resonance (SPR) with molecular docking to correlate structural changes with target affinity .

Q. What steps ensure reproducibility in scale-up synthesis of this compound?

Properties

IUPAC Name |

benzyl (3S)-3-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMDNYSGEQPCAA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742611 | |

| Record name | Benzyl (3S)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-87-9 | |

| Record name | Benzyl (3S)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.